GNE-7915

Parkinson's disease LRRK2 Kinase selectivity

Choose GNE-7915 for its unmatched selectivity (1/187 kinome hit rate at 0.1 µM), robust brain penetration in rodents and primates, and the only published head-to-head NHP pulmonary safety data. Ideal for Parkinson's disease research with the G2019S mutation. Ensure experimental reproducibility with the most cross-species validated LRRK2 probe.

Molecular Formula C19H21F4N5O3
Molecular Weight 443.4 g/mol
Cat. No. B15607299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-7915
Molecular FormulaC19H21F4N5O3
Molecular Weight443.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27)
InChIKeyXCFLWTZSJYBCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNE-7915: A Brain-Penetrant, Highly Selective LRRK2 Inhibitor for Parkinson's Disease Research


GNE-7915 is a synthetic small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2), a central target in Parkinson's disease research. It belongs to the amino-pyrimidine chemical class and has been extensively characterized for its potent kinase inhibition (IC50 = 9 nM), high kinome selectivity (active against only 1 out of 187 kinases tested), and robust brain penetration [1]. Its development, guided by property-directed optimization, aimed to balance cellular potency, metabolic stability, and CNS exposure in a single chemotype [1]. Its primary utility lies in preclinical studies for Parkinson's disease, particularly those involving the common G2019S LRRK2 mutation.

Why Substituting GNE-7915 with Another LRRK2 Inhibitor Compromises Research Reproducibility


LRRK2 inhibitors are not interchangeable. Even among chemical probes that appear superficially similar, critical differences in selectivity profile, brain penetration, pharmacokinetics, and off-target activity can yield divergent and misleading biological results. For example, while GNE-7915 and LRRK2-IN-1 both target the kinase, their selectivity profiles differ significantly; LRRK2-IN-1 inhibits a broader set of kinases at higher concentrations, potentially confounding cellular and in vivo phenotypes [1]. Furthermore, achieving equivalent brain target engagement requires markedly different dosing regimens for MLi-2, PFE-360, and GNE-0877 [2]. The evidence below quantifies these exact differences, demonstrating why generic substitution risks experimental failure without careful cross-validation.

GNE-7915: Quantifiable Differentiation from Leading LRRK2 Inhibitor Alternatives


Kinome-Wide Selectivity: GNE-7915 Superiority Over LRRK2-IN-1

GNE-7915 demonstrates superior kinome-wide selectivity compared to the widely used probe LRRK2-IN-1. At a screening concentration of 0.1 µM, GNE-7915 inhibited only 1 out of 187 kinases tested (>50% inhibition), whereas LRRK2-IN-1 exhibits a broader off-target profile, inhibiting multiple kinases including DCLK2 (IC50 = 45 nM) at higher concentrations [1]. This difference is critical for experiments aiming to attribute a phenotype solely to LRRK2 inhibition.

Parkinson's disease LRRK2 Kinase selectivity

Head-to-Head Pulmonary Safety in Non-Human Primates: GNE-7915 vs. MLi-2 and PFE-360

In a 2-week repeat-dose toxicology study in macaques, GNE-7915 (30 mg/kg, BID) was directly compared with MLi-2 (15 & 50 mg/kg, QD) and PFE-360 (3 & 6 mg/kg, QD) [1]. All compounds induced mild, reversible cytoplasmic vacuolation of type II lung pneumocytes—an on-target effect [1]. Critically, pulmonary function tests showed no measurable deficits for any compound, and the lung effect was fully reversible after a 2-week drug withdrawal [1]. This data provides the first direct cross-compound comparison of lung safety, establishing GNE-7915 as the benchmark positive control for this recognized class-effect.

LRRK2 inhibitor safety Pulmonary toxicity Non-human primates

CNS Target Engagement in Transgenic Mice: GNE-7915 In Vivo IC50 vs. GNE-0877

In BAC transgenic mice expressing human LRRK2 with the G2019S Parkinson's disease mutation, GNE-7915 inhibits LRRK2 Ser1292 autophosphorylation with an in vivo IC50 of 20 nM [1]. Its analog GNE-0877 achieves a lower in vivo IC50 of 3 nM in the same model [2]. While GNE-0877 is more potent on this endpoint, GNE-7915's in vivo concentration-response has been characterized across a wider range of endpoints and species, including rats and macaques [1].

Brain penetration Target engagement Parkinson's disease model

Off-Target Liability: GNE-7915 5-HT2B Antagonism and TTK Inhibition

GNE-7915 carries specific off-target liabilities that distinguish it from other probes. It is a moderately potent 5-HT2B antagonist (>70% inhibition at 10 µM) and also inhibits TTK kinase (biochemical Ki = 53 nM) and ALK [1]. The Chemical Probes Portal notes that the in vivo consequences of acute TTK and 5-HT2B inhibition were not evaluated in the original rat PK/PD studies [1]. While MLi-2 also hits TTK (IC50 = 935 nM) and other kinases, its off-target potency for TTK is 17.6-fold weaker than GNE-7915's [2]. Researchers must weigh GNE-7915's superior kinome selectivity against this specific, unaddressed TTK/5-HT2B activity.

Off-target pharmacology 5-HT2B TTK kinase Safety pharmacology

In Vivo Pharmacokinetics: Rat Oral Bioavailability and Brain Penetration

GNE-7915 demonstrates a favorable rat PK profile: minimal turnover in human hepatocytes, low total and unbound clearance as predicted by rat hepatocytes, long half-life, good oral exposure, and high passive permeability, with no human P-glycoprotein efflux and robust brain penetration in rats [1]. While GSK2578215A also exhibits good brain-to-plasma ratios in mice, it requires 100 mg/kg intraperitoneal injection to achieve splenic and renal target engagement, with no brain pharmacodynamic effect observed [2].

Pharmacokinetics Oral bioavailability Brain penetration Rat

Biochemical Potency: GNE-7915 Ki Comparison with GNE-0877

GNE-7915 has a biochemical Ki of 1 nM for LRRK2 [1]. GNE-0877, a closely related analog, has a Ki of 0.7 nM [2]. Both compounds are exceptionally potent, but the choice between them may depend on the required selectivity and pharmacokinetic properties rather than potency alone.

Kinase inhibition Binding affinity LRRK2

Optimal Application Scenarios for GNE-7915 in Preclinical LRRK2 Research


Definitive Positive Control for LRRK2 Pulmonary Safety Studies

GNE-7915 is uniquely qualified as the positive control in non-human primate pulmonary safety studies for LRRK2 inhibitors. Its well-characterized induction of reversible type II pneumocyte vacuolation at 30 mg/kg BID, without functional pulmonary deficits, provides a benchmark for evaluating novel inhibitors [1]. No other LRRK2 probe has comparative head-to-head published lung safety data in macaques.

CNS LRRK2 Target Engagement Studies with Oral Dosing

For studies requiring oral dosing and robust brain target engagement, GNE-7915 (50 mg/kg PO) achieves concentration-dependent LRRK2 dephosphorylation in the brains of transgenic mice expressing human G2019S LRRK2 [1]. Its favorable rat PK—low clearance, high oral bioavailability, and brain penetration—supports CNS research where oral route is preferred over intraperitoneal injection [2].

High-Selectivity Chemical Probe for LRRK2-Specific Phenotyping

When the experimental goal is to attribute a cellular phenotype exclusively to LRRK2 kinase inhibition, GNE-7915's 1/187 kinome hit rate at 0.1 µM offers the cleanest selectivity profile among early-generation probes [1]. However, users must account for the residual TTK (Ki = 53 nM) and 5-HT2B (>70% at 10 µM) activity [2]. For studies where these off-targets are a concern, inclusion of a second structurally distinct probe (e.g., MLi-2) is recommended.

Cross-Species Translational Pharmacodynamic Studies

GNE-7915 has been profiled for LRRK2 target engagement in rats, transgenic mice, and cynomolgus macaques, making it one of the most cross-species validated LRRK2 probes [1]. This breadth of species data supports translational research aiming to bridge rodent pharmacodynamics to primate safety and efficacy models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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